![molecular formula C10H7ClO2 B1588283 Benzo[b]furan-3-ylacetyl chloride CAS No. 857283-98-8](/img/structure/B1588283.png)

Benzo[b]furan-3-ylacetyl chloride

Overview

Description

Benzo[b]furan-3-ylacetyl chloride is a chemical compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 . It is used for research purposes .

Synthesis Analysis

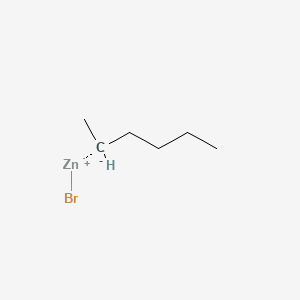

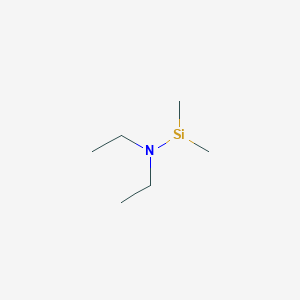

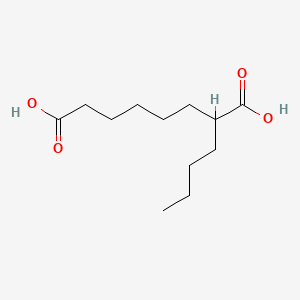

The synthesis of benzo[b]furan derivatives has been extensively studied. A review from 2011 to 2022 presents an overview of the synthesis of benzo[b]furan derivatives, accentuating their exceptional promise as anticancer, antibacterial, and antifungal agents . The synthesis involves chemical reactions such as AlCl3-mediated acylation with 3,4,5-trimethoxybenzoyl chloride in 1,2-dichloroethane at 45°C for 3.5 hours .Molecular Structure Analysis

The molecular structure of Benzo[b]furan-3-ylacetyl chloride consists of a benzofuran ring attached to an acetyl chloride group . Further structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids have been conducted using X-ray crystallography and computational methods .Chemical Reactions Analysis

Benzo[b]furan derivatives are synthesized through various chemical reactions. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Other methods involve the use of catalysts like ruthenium, palladium nanoparticles, and indium (III) halides .Scientific Research Applications

Synthesis of Benzofuran Derivatives

Benzo[b]furan-3-ylacetyl chloride serves as a key intermediate in the synthesis of diverse benzofuran derivatives. These derivatives are synthesized using various methodologies, including metal-catalyzed routes, green-solvent-based routes, and microwave-assisted methods . The versatility of benzofuran compounds is due to their distinctive structural characteristics and broad synthetic approaches, which have led to significant breakthroughs in heterocyclic chemistry.

Antibacterial Agents

The incorporation of benzo[b]furan-3-ylacetyl chloride into novel furan derivatives has been explored for their antibacterial activity. These compounds have shown promise against both gram-positive and gram-negative bacteria, addressing the global issue of microbial resistance . The furan nucleus is a crucial synthetic element in the search for new drugs, and its derivatives exhibit a wide range of biological activities.

Anticancer Research

Benzo[b]furan derivatives, synthesized using benzo[b]furan-3-ylacetyl chloride, have been extensively studied for their anticancer properties. Research has highlighted their potential as anticancer agents, with exhaustive biological studies conducted from 2011 to 2022 . These studies accentuate the exceptional promise of these compounds in oncology.

Future Directions

Research on benzo[b]furan derivatives, including Benzo[b]furan-3-ylacetyl chloride, is ongoing due to their wide range of biological activities and potential therapeutic applications . Future directions may include further exploration of their synthesis, biological activities, and potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which benzo[b]furan-3-ylacetyl chloride belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that Benzo[b]furan-3-ylacetyl chloride may interact with a variety of biological targets.

Mode of Action

Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . This suggests that Benzo[b]furan-3-ylacetyl chloride may interact with its targets in a manner that leads to changes in cellular processes, potentially contributing to its observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that Benzo[b]furan-3-ylacetyl chloride influences multiple biochemical pathways, leading to downstream effects that contribute to its biological activity.

Result of Action

The biological activities of benzofuran compounds suggest that benzo[b]furan-3-ylacetyl chloride may have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(1-benzofuran-3-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUZJCZRUHHTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428737 | |

| Record name | Benzo[b]furan-3-ylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]furan-3-ylacetyl chloride | |

CAS RN |

857283-98-8 | |

| Record name | Benzo[b]furan-3-ylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

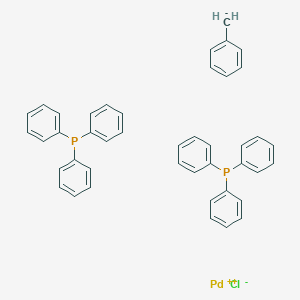

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

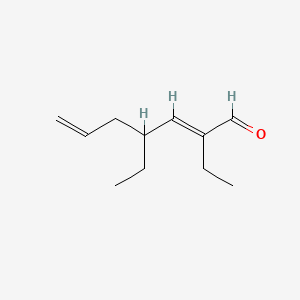

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)